Anti-Influenza agent 5

Description

BenchChem offers high-quality Anti-Influenza agent 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Influenza agent 5 including the price, delivery time, and more detailed information at info@benchchem.com.

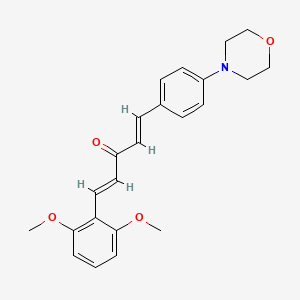

Structure

3D Structure

Properties

Molecular Formula |

C23H25NO4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C23H25NO4/c1-26-22-4-3-5-23(27-2)21(22)13-12-20(25)11-8-18-6-9-19(10-7-18)24-14-16-28-17-15-24/h3-13H,14-17H2,1-2H3/b11-8+,13-12+ |

InChI Key |

UAFLPTJINUVNNC-OWKCIBLPSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N3CCOCC3 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=CC(=O)C=CC2=CC=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Anti-Influenza Agent: A Technical Guide to a Chalcone-Based Viral Nucleoprotein Export Inhibitor

For Immediate Release

[City, State] – [Date] – In the ongoing battle against seasonal epidemics and potential pandemics, the emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents with unique mechanisms of action. This whitepaper details the discovery, synthesis, and biological evaluation of a promising class of anti-influenza compounds: chalcone-based derivatives that function as potent inhibitors of influenza virus nucleoprotein (NP) nuclear export. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction: Targeting a Critical Step in the Viral Life Cycle

Influenza A and B viruses pose a significant global health threat, causing widespread respiratory illness and substantial morbidity and mortality.[1][2] While current antiviral drugs, such as neuraminidase inhibitors and M2 ion channel blockers, are valuable tools, the high mutation rate of the influenza virus can lead to the rapid development of resistance.[1][2][3] This underscores the urgent need for new therapeutic strategies that target different, highly conserved viral processes.

One such critical process is the nuclear export of viral ribonucleoprotein (vRNP) complexes. The influenza virus genome, composed of eight segments of single-stranded RNA, is encapsidated by the viral nucleoprotein (NP) and associated with the viral RNA polymerase complex to form vRNPs. Following replication in the nucleus of an infected host cell, these vRNPs must be exported to the cytoplasm for assembly into new progeny virions. This nuclear export is a crucial step for viral propagation and represents an attractive target for antiviral intervention.[1][2][4][5]

This guide focuses on a class of chalcone-like derivatives, exemplified by compounds such as "Anti-Influenza agent 5" (also known as Compound IIB-2), which have been identified as potent inhibitors of this vRNP nuclear export process.[1][2][6] These agents have demonstrated broad-spectrum activity against both influenza A and B viruses, including strains resistant to currently approved drugs like oseltamivir.[1][2]

Discovery and Mechanism of Action

The discovery of these chalcone-based inhibitors originated from phenotypic screening campaigns designed to identify compounds that block influenza virus replication in cell culture. Subsequent lead optimization efforts led to the development of potent derivatives.

The primary mechanism of action for this class of compounds is the inhibition of the nuclear export of the influenza virus nucleoprotein.[1][2] By targeting the highly conserved NP, these inhibitors prevent the translocation of newly synthesized vRNPs from the nucleus to the cytoplasm, effectively halting the viral life cycle.[1][2] Time-of-addition assays, indirect immunofluorescence, and nuclear-cytoplasmic fractionation have confirmed that these compounds act at a post-transcriptional stage of viral replication.[1][2]

Synthesis of Chalcone-Based Inhibitors

Chalcones are a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. Their synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[7][8] This straightforward and versatile synthetic route allows for the facile generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol for Synthesis

-

Reactant Preparation: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.

-

Reaction Initiation: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the alcoholic solution of the reactants with constant stirring at room temperature.[8]

-

Reaction Monitoring: The reaction mixture is stirred for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone derivative.

-

Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[9]

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation and Quantitative Data

The antiviral activity and cytotoxicity of the synthesized chalcone derivatives are evaluated using a panel of in vitro assays.

Key Experimental Protocols

-

Cytotoxicity Assay (CC50): The 50% cytotoxic concentration (CC50) is determined using assays such as the MTS or MTT assay in a suitable cell line (e.g., Madin-Darby canine kidney [MDCK] or A549 cells).[10][11] This establishes the concentration range at which the compound can be tested for antiviral activity without causing significant cell death.

-

Antiviral Activity (EC50/IC50):

-

Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques in a confluent monolayer of host cells. The 50% inhibitory concentration (IC50) is calculated.[12]

-

Cytopathic Effect (CPE) Inhibition Assay: This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death. The 50% effective concentration (EC50) is determined.[13]

-

-

Mechanism of Action Assays:

-

Indirect Immunofluorescence Assay (IFA): Infected cells are treated with the compound and stained with an antibody specific for the viral nucleoprotein (NP). The subcellular localization of NP is then visualized by fluorescence microscopy to determine if it is retained in the nucleus.[1][2][5]

-

Nuclear-Cytoplasmic Fractionation: Infected and treated cells are lysed and separated into nuclear and cytoplasmic fractions. The amount of NP in each fraction is quantified by Western blotting to assess the inhibition of nuclear export.[1][2][5]

-

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative chalcone derivatives that inhibit influenza virus replication by targeting NP nuclear export.

| Compound ID | Influenza Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| A9 | A/WSN/33 (H1N1) | 1.87 | >100 | >53.5 | [1][2] |

| A9 | B/Lee/40 | 3.24 | >100 | >30.9 | [1][2] |

| B14 | A/WSN/33 (H1N1) | 0.98 | 65.4 | 66.7 | [1][2] |

| B29 | A/WSN/33 (H1N1) | 1.02 | 87.3 | 85.6 | [1][2] |

| B31 | A/WSN/33 (H1N1) | 1.15 | >100 | >87.0 | [1][2] |

| B32 | A/WSN/33 (H1N1) | 1.08 | >100 | >92.6 | [1][2] |

Conclusion and Future Directions

Chalcone-based inhibitors of influenza virus nucleoprotein nuclear export represent a promising new class of antiviral agents. Their novel mechanism of action, targeting a highly conserved viral protein, makes them attractive candidates for combating drug-resistant strains. The straightforward synthesis allows for extensive structural modifications to optimize potency and pharmacokinetic properties.

Future research should focus on in vivo efficacy studies in animal models of influenza infection, detailed pharmacokinetic and toxicology profiling, and the elucidation of the precise binding site on the nucleoprotein. The continued development of these compounds could provide a valuable new tool in the therapeutic arsenal against influenza.

References

- 1. Discovery of ligustrazine and chalcone derivatives as novel viral nucleoprotein nuclear export inhibitors against influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jvi.asm.org [jvi.asm.org]

- 5. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a novel compound targeting the nuclear export of influenza A virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Oseltamivir Against Influenza A Virus

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document uses Oseltamivir as a representative example for the placeholder "Anti-Influenza agent 5" to provide a detailed and factual guide based on publicly available scientific information.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development and understanding of effective antiviral agents. Oseltamivir (marketed as Tamiflu®) is a potent and widely used antiviral medication for the treatment and prophylaxis of both influenza A and influenza B virus infections.[1][2] It belongs to a class of drugs known as neuraminidase inhibitors, which represent a cornerstone of influenza antiviral therapy.[3] This technical guide provides a comprehensive overview of the molecular mechanism by which oseltamivir exerts its antiviral activity against influenza A, supported by quantitative efficacy data and detailed experimental protocols.

Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate, which is readily absorbed after oral administration.[1][4] It is then extensively converted by hepatic esterases into its active form, oseltamivir carboxylate.[1][4][5] This active metabolite is a selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[4][5][6]

Core Mechanism of Action

The antiviral activity of oseltamivir is targeted at a critical step in the influenza virus life cycle: the release of progeny virions from an infected cell. This process is mediated by the viral surface glycoprotein, neuraminidase (NA).

2.1 The Role of Neuraminidase in Viral Egress

The influenza virus hemagglutinin (HA) protein facilitates viral entry by binding to sialic acid residues on the surface of host cells.[5] After viral replication within the host cell, new virions assemble and bud from the cell membrane. These new virions would remain tethered to the host cell surface, as their own HA proteins bind to the same sialic acid receptors.[7] The function of the neuraminidase enzyme is to cleave these terminal sialic acid residues from host cell and viral envelope glycoproteins, thereby severing the connection and allowing the release of new, infectious viral particles.[5][8][9] This release is essential for the spread of the virus to other cells and the progression of the infection.[7][10]

2.2 Inhibition of Neuraminidase by Oseltamivir Carboxylate

Oseltamivir carboxylate is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme.[2] This structural mimicry allows it to act as a competitive inhibitor, binding with high affinity to the active site of the neuraminidase enzyme of both influenza A and B viruses.[2][6][8] By occupying the active site, oseltamivir carboxylate blocks the enzymatic action of neuraminidase.[5][9]

The consequence of this inhibition is that newly synthesized virions are unable to detach from the host cell surface.[7][9] They remain aggregated at the cell membrane and to each other, which prevents their release and subsequent infection of new host cells.[8] This effectively halts the spread of the infection within the respiratory tract.[10][11]

References

- 1. Effects of oseltamivir treatment on duration of clinical illness and viral shedding, and household transmission of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oseltamivir Slightly Decreases Influenza Symptom Duration but Not Hospitalizations | AAFP [aafp.org]

- 9. record.umich.edu [record.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Unveiling the Structure-Activity Relationship of Neuraminidase Inhibitors: A Deep Dive into Oseltamivir Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless global threat of influenza necessitates the continuous development of novel antiviral agents. Among the most successful classes of anti-influenza drugs are the neuraminidase inhibitors, which function by blocking the active site of the viral neuraminidase enzyme, a key component in the release of progeny virions from infected host cells. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a pivotal class of neuraminidase inhibitors, focusing on oseltamivir and its analogs. Through a detailed examination of quantitative data, experimental protocols, and visual representations of molecular interactions and workflows, this document aims to equip researchers with the foundational knowledge to drive the design of next-generation anti-influenza therapeutics.

Quantitative Structure-Activity Relationship Data

The potency of oseltamivir and its derivatives is intricately linked to specific structural modifications. The following tables summarize the in vitro inhibitory activities (IC50) of various oseltamivir analogs against different influenza virus strains. These data highlight the critical role of various functional groups and their stereochemistry in binding to the neuraminidase active site.

Table 1: SAR of Oseltamivir Analogs with Modifications at the C-5 Amino Group

| Compound | R Group at C-5 | Influenza Strain | IC50 (nM) | Fold Change vs. Oseltamivir Carboxylate |

| Oseltamivir Carboxylate | -NH2 | H1N1 | 0.5 | - |

| 4a | -NHSO2CH3 | H5N1 | 3500 | 7000-fold increase |

| 12d | -NH-benzyl | H1N1 | 0.6 | 1.2-fold increase |

| 12e | -NH-(4-fluorobenzyl) | H1N1 | 0.4 | 1.25-fold decrease |

| 15e | -NH-CO-(2-thienyl) | H1N1 | 0.3 | 1.67-fold decrease |

| 15i | -NH-CO-(3-thienyl) | H1N1 | 0.4 | 1.25-fold decrease |

Data compiled from multiple sources, including studies on NH2-sulfonyl and amino derivatives of oseltamivir.[1][2][3][4]

Table 2: SAR of Zanamivir Analogs with Modifications at C-4 and C-1

| Compound | Modification | Influenza Strain | IC50 (µM) |

| Zanamivir | - | H3N2 | 0.0014 |

| Zanamivir | - | H5N1 | 0.012 |

| Zanamivir | - | H1N1 | 0.001 |

| 9f | C-1 and C-4 modification | H3N2 | 0.013 |

| 9f | C-1 and C-4 modification | H5N1 | 0.001 |

| 9f | C-1 and C-4 modification | H1N1 | 0.09 |

Data from a study on C-1 and C-4 modified analogs of zanamivir.[5]

Table 3: Comparative in vitro Activities of Neuraminidase Inhibitors

| Compound | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |

| Oseltamivir Carboxylate | 0.5 - 1.2 | 0.2 - 0.9 | 2.5 - 8.0 |

| Zanamivir | 0.5 - 1.5 | 0.3 - 1.0 | 1.0 - 3.0 |

| Peramivir | 0.1 - 0.5 | 0.1 - 0.4 | 0.5 - 1.5 |

Data represents a general range of reported IC50 values from various studies.[6][7][8]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the efficacy of neuraminidase inhibitors.

1. Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[9][10]

-

Materials:

-

Influenza virus stock of known titer.

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.

-

Assay buffer (e.g., MES buffer with CaCl2).

-

Stop solution (e.g., NaOH in ethanol).

-

96-well black microplates.

-

Fluorescence plate reader.

-

Test compounds (serially diluted).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a standardized amount of influenza virus to each well containing the diluted compounds.

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes. The neuraminidase will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

The IC50 value is calculated as the concentration of the compound that inhibits neuraminidase activity by 50% compared to the virus-only control.

-

2. Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[11][12]

-

Materials:

-

Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells).

-

Influenza virus stock.

-

Cell culture medium.

-

Agarose or Avicel overlay.

-

Crystal violet staining solution.

-

Test compounds (serially diluted).

-

-

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Pre-incubate the confluent cell monolayers with the diluted compounds for 1-2 hours.

-

Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing agarose or Avicel and the corresponding concentration of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

3. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[13][14][15][16]

-

Materials:

-

Confluent monolayer of susceptible cells (e.g., MDCK cells).

-

Influenza virus stock.

-

Cell culture medium.

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay).

-

Test compounds (serially diluted).

-

-

Procedure:

-

Seed MDCK cells in 96-well plates.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a dilution of influenza virus that causes significant CPE within 48-72 hours.

-

Incubate the plates at 37°C in a CO2 incubator.

-

At the end of the incubation period, assess cell viability using a chosen reagent. For example, with an ATP-based assay, add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Visualizing Molecular Interactions and Experimental Processes

Diagram 1: Influenza Virus Neuraminidase Signaling Pathway

Caption: Influenza virus release and the inhibitory action of oseltamivir.

Diagram 2: Experimental Workflow of a Neuraminidase Inhibition Assay

References

- 1. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment [mdpi.com]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influenza virus plaque assay [protocols.io]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]

- 14. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. pblassaysci.com [pblassaysci.com]

"Anti-Influenza agent 5" and its primary molecular target in influenza virus

Technical Whitepaper: Anti-Influenza Agent 5 (Favipiravir)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For the purposes of this technical guide, "Anti-Influenza Agent 5" refers to Favipiravir (also known as T-705). Favipiravir is a broad-spectrum antiviral agent with a novel mechanism of action compared to traditional anti-influenza drugs like neuraminidase inhibitors.[1] It is a pyrazinecarboxamide derivative that exhibits potent antiviral activity against a wide range of RNA viruses, including influenza A, B, and C viruses.[2][3] Its efficacy extends to strains resistant to currently approved influenza antivirals, making it a critical agent in the context of pandemic preparedness.[4][5] This document provides an in-depth overview of its primary molecular target, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Primary Molecular Target in Influenza Virus

The primary molecular target of Anti-Influenza Agent 5 (Favipiravir) within the influenza virus is the RNA-dependent RNA polymerase (RdRp) .[1][3] The influenza RdRp is a heterotrimeric complex composed of three viral proteins: PA, PB1, and PB2. This complex is essential for the transcription and replication of the segmented RNA genome of the influenza virus.[6]

Favipiravir itself is a prodrug.[7] Inside host cells, it undergoes ribosylation and subsequent phosphorylation to be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][6] This active metabolite is recognized by the viral RdRp as a purine nucleotide analog.[8] The high degree of conservation in the catalytic domain of RdRp across various RNA viruses is the basis for Favipiravir's broad-spectrum activity.[1][3]

Mechanism of Action

The antiviral mechanism of Favipiravir is multifaceted and centered on the disruption of viral RNA synthesis through its interaction with the RdRp. Once converted to its active form, Favipiravir-RTP, it competitively inhibits the incorporation of natural purine nucleosides (adenosine and guanosine) into the nascent viral RNA strand.[2]

The primary mechanisms of action are:

-

Chain Termination: Favipiravir-RTP is incorporated into the elongating viral RNA strand by the RdRp. This incorporation can act as a chain terminator, preventing further elongation of the viral RNA.[1][2]

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can also lead to an accumulation of non-viable mutations, a process known as lethal mutagenesis.[4][7] This results in the production of defective and non-infectious viral progeny.[9]

Crucially, Favipiravir-RTP shows high selectivity for viral RdRp and does not significantly inhibit host cell DNA-dependent RNA or DNA polymerases, contributing to its favorable safety profile.[8]

Figure 1. Mechanism of action of Anti-Influenza Agent 5 (Favipiravir).

Quantitative Data: In Vitro Efficacy

The efficacy of Favipiravir has been evaluated against a wide array of influenza virus strains, including those resistant to other antiviral drugs. The 50% effective concentration (EC₅₀) is a standard measure of a drug's potency in inhibiting viral replication in cell culture.

| Influenza Virus Strain | Subtype/Lineage | Resistance Profile | EC₅₀ (μM) | EC₅₀ (μg/mL) | Reference |

| A/Panama/2007/99 | H3N2 | Oseltamivir-Sensitive | 0.45 | 0.07 | [10] |

| A/New Caledonia/20/99 | H1N1 | Oseltamivir-Sensitive | 0.19 - 5.03 | 0.03 - 0.79 | [10] |

| A/Luhansk/18/2008 | H1N1 | Dually Resistant | 2.93 | 0.46 | [10] |

| 2009 Pandemic Strains | H1N1pdm09 | Oseltamivir-Sensitive | 0.25 - 2.80 | 0.04 - 0.44 | [10] |

| 2009 Pandemic Strains | H1N1pdm09 | Oseltamivir-Resistant | 6.62 - 22.48 | 1.04 - 3.53 | [10] |

| B/Florida/4/2006 | B/Yamagata | - | 0.38 - 1.15 | 0.06 - 0.18 | [10] |

| B/Malaysia/2506/2004 | B/Victoria | - | 0.32 - 1.78 | 0.05 - 0.28 | [10] |

EC₅₀ values can vary based on the specific cell line and assay conditions used.[11]

Experimental Protocols

A fundamental method for quantifying the efficacy of an antiviral compound like Favipiravir is the Virus Yield Reduction Assay . This assay measures the amount of infectious virus produced in the presence of the drug compared to an untreated control.[12]

Protocol: Microtiter Virus Yield Reduction Assay

This protocol is adapted for a 96-well plate format to allow for higher throughput.[13][14]

Objective: To determine the concentration of Favipiravir required to reduce the yield of infectious influenza virus particles by a specific amount (e.g., 90% or 99%).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of known titer (PFU/mL)

-

Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

-

Trypsin-TPCK (for viral activation)

-

Favipiravir stock solution

-

96-well tissue culture plates

-

Incubator (35-37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 18-24 hours.

-

Virus Infection:

-

Aspirate the growth medium from the confluent cell monolayers.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) high enough to ensure all cells are infected (e.g., MOI of 1-5 PFU/cell).[14]

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Compound Addition:

-

Prepare serial dilutions of Favipiravir in infection medium.

-

Following the adsorption period, remove the virus inoculum and wash the cells.

-

Add 100 µL of the serially diluted Favipiravir to the respective wells. Include "virus control" wells (no drug) and "cell control" wells (no virus, no drug).

-

-

Incubation: Incubate the plates for a single replication cycle (typically 24-48 hours, depending on the virus strain).

-

Virus Harvest:

-

After incubation, subject the plates to one freeze-thaw cycle to lyse the cells and release the progeny virus into the supernatant.

-

Collect the supernatant (viral lysate) from each well.

-

-

Titration of Progeny Virus:

-

Determine the titer of the infectious virus in each lysate using a standard plaque assay or TCID₅₀ assay on fresh MDCK cell monolayers.[12]

-

This involves preparing 10-fold serial dilutions of the harvested lysates and using them to infect new 96-well plates of MDCK cells.

-

-

Data Analysis:

-

Count the plaques or determine the TCID₅₀ for each dilution.

-

Calculate the viral titer (PFU/mL) for each drug concentration and the untreated virus control.

-

The percent reduction in viral yield is calculated relative to the untreated control. The EC₅₀, EC₉₀, and EC₉₉ values can be determined by plotting the percent inhibition against the log of the drug concentration and performing a non-linear regression analysis.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 4. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sterispharma.com [sterispharma.com]

- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Unveiling the In Vitro Antiviral Profile of Anti-Influenza Agent 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral spectrum of "Anti-Influenza agent 5," a novel chalcone-like derivative identified as a potent inhibitor of influenza virus replication. This document summarizes key quantitative data, details the experimental protocols utilized for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Antiviral Activity: Inhibition of Nuclear Export

Anti-Influenza agent 5, also referred to as Compound IIB-2, is a chalcone derivative that functions as an influenza nuclear export inhibitor. Its mechanism of action involves impeding the proliferation of the virus by blocking the export of the influenza virus nucleoprotein (NP) from the host cell nucleus.[1] Notably, this agent has demonstrated inhibitory effects against oseltamivir-resistant strains of the influenza virus, highlighting its potential as a next-generation therapeutic.

The inhibition of the nuclear export of the viral ribonucleoprotein (vRNP) complex is a critical target for antiviral drug development. This process is essential for the influenza virus life cycle, as the vRNPs must be transported to the cytoplasm for the assembly of new virions.[2][3][4] Anti-Influenza agent 5 and its derivatives specifically target the viral nucleoprotein, a key component of the vRNP complex.[2][5]

Quantitative Antiviral Spectrum

The following tables summarize the in vitro antiviral activity of chalcone derivatives, including compounds structurally related to Anti-Influenza agent 5, against various influenza virus strains. The data is presented to facilitate a comparative analysis of their potency.

Table 1: In Vitro Antiviral Activity of Chalcone Derivatives against Influenza A and B Viruses

| Compound | Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| B14 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| B29 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| B31 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| B32 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| ZBMD-1 | A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | 1.03 | > 100 | > 97 |

| ZBMD-1 | A/Guangdong/1/2009 (H1N1) | MDCK | Plaque Reduction Assay | 1.14 | > 100 | > 87 |

| ZBMD-1 * | A/Aichi/2/68 (H3N2) | MDCK | Plaque Reduction Assay | 0.41 | > 100 | > 243 |

*ZBMD-1 is a different nucleoprotein export inhibitor, included for comparative purposes of a similar mechanism of action.[6]

Detailed Experimental Protocols

The following protocols are based on established methodologies for evaluating in vitro anti-influenza activity, particularly for compounds that inhibit nucleoprotein export.

Cell Lines and Viruses

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus research and are used for both virus propagation and antiviral assays.

-

Virus Strains: A panel of influenza A and B virus strains, including laboratory-adapted strains (e.g., A/PR/8/34 (H1N1)) and clinically relevant isolates, are used to determine the breadth of antiviral activity. Oseltamivir-resistant strains are also included to assess efficacy against drug-resistant variants.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

-

Cell Seeding: MDCK cells are seeded in 12-well plates and grown to confluence.

-

Viral Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus for 1 hour at 37°C.

-

Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound (e.g., Anti-Influenza agent 5).

-

Incubation: The plates are incubated for 48-72 hours at 37°C to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50%.

Immunofluorescence Assay for Nucleoprotein Localization

This assay visually confirms the mechanism of action by observing the subcellular localization of the viral nucleoprotein.

-

Cell Culture and Transfection/Infection: 293T or A549 cells are grown on coverslips and are either transfected with a plasmid expressing the viral nucleoprotein (NP) or infected with an influenza virus.

-

Compound Treatment: The cells are treated with the test compound at various concentrations.

-

Fixation and Permeabilization: At a set time point post-transfection or infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Microscopy and Imaging: The coverslips are mounted on slides and observed under a fluorescence microscope. Images are captured to document the localization of the nucleoprotein (cytoplasmic vs. nuclear).

Viral Polymerase Activity Assay

This assay determines if the compound has a direct effect on the viral RNA polymerase complex.

-

Cell Transfection: 293T cells are co-transfected with plasmids expressing the components of the influenza virus polymerase (PB1, PB2, PA) and the nucleoprotein (NP), along with a viral-like RNA reporter plasmid (e.g., encoding luciferase).

-

Compound Treatment: The transfected cells are treated with different concentrations of the test compound.

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A reduction in luciferase activity indicates inhibition of the viral polymerase.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by Anti-Influenza agent 5 and the experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of ligustrazine and chalcone derivatives as novel viral nucleoprotein nuclear export inhibitors against influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of RAN attenuates influenza a virus replication and nucleoprotein nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RAN attenuates influenza a virus replication and nucleoprotein nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a novel compound targeting the nuclear export of influenza A virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Preliminary Cytotoxicity Assessment of "Anti-Influenza Agent 5" in MDCK Cells

Abstract

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics. "Anti-Influenza Agent 5," a novel chalcone-like derivative, has been identified as a potential inhibitor of the influenza virus nucleoprotein export mechanism.[1][2] A critical early step in the preclinical evaluation of any new therapeutic candidate is the assessment of its cytotoxic potential. This technical guide details the preliminary in vitro cytotoxicity profile of "Anti-Influenza Agent 5" in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.[3][4][5] Utilizing a panel of robust assays, we evaluated the agent's impact on cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). The results indicate a dose-dependent cytotoxic effect, primarily mediated through the induction of apoptosis. This document provides comprehensive experimental protocols, data analysis, and a foundational framework for further investigation into the therapeutic window of this promising antiviral candidate.

Introduction

Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[6] The rapid evolution of the influenza virus leads to resistance against existing antiviral drugs, creating an urgent need for new agents with novel mechanisms of action.[6]

"Anti-Influenza Agent 5" is a synthetic chalcone derivative developed as a potential antiviral. Preliminary research suggests its mechanism of action involves the inhibition of the viral ribonucleoprotein (vRNP) complex nuclear export, a crucial step in the viral replication cycle.[1] By trapping vRNPs within the nucleus, the agent effectively halts the production of new progeny virions.

Before its antiviral efficacy can be thoroughly investigated, a comprehensive understanding of its safety profile is paramount. The primary objective of this study is to establish the preliminary cytotoxicity of "Anti-Influenza Agent 5" in MDCK cells. These cells are a widely accepted model for influenza research due to their high susceptibility to influenza virus infection.[3][4] This guide outlines the methodologies used to determine the concentration-dependent effects of the agent on cell health, providing a critical foundation for future preclinical development.

Materials and Methods

Cell Culture and Maintenance

Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, cells were seeded in 96-well plates and allowed to adhere overnight to form a near-confluent monolayer.[7][8]

Preparation of "Anti-Influenza Agent 5"

A 10 mM stock solution of "Anti-Influenza Agent 5" was prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in complete culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in all wells, including controls, was maintained at ≤0.5% to prevent solvent-induced toxicity.

Cytotoxicity Assays

A multi-assay approach was used to comprehensively assess cytotoxicity, following the general experimental workflow outlined below.

Caption: General experimental workflow for cytotoxicity assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

Protocol:

-

After the 24-hour treatment with "Anti-Influenza Agent 5," 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well.[9]

-

The plate was incubated for 4 hours at 37°C in a humidified atmosphere to allow formazan crystal formation.[9][10]

-

Following incubation, 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[10]

-

The plate was left overnight at room temperature in the dark to ensure complete solubilization.[9]

-

The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[9]

-

Cell viability was expressed as a percentage relative to the untreated control cells.

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[8][11]

Protocol:

-

After the 24-hour treatment period, the 96-well plate was centrifuged at 250 x g for 10 minutes to pellet any detached cells.[7][11]

-

A 100 µL aliquot of the cell-free supernatant from each well was carefully transferred to a new, optically clear 96-well plate.[7][11]

-

Control wells were prepared: low control (spontaneous LDH release from untreated cells), high control (maximum LDH release, treated with a lysis buffer like Triton X-100), and a background control (medium only).[7][12]

-

100 µL of the LDH reaction mixture was added to each well containing the supernatant.[7][11]

-

The plate was incubated for up to 30 minutes at room temperature, protected from light.[7][11]

-

The absorbance was measured at 490 nm using a microplate reader.

-

Percent cytotoxicity was calculated using the formula: (% Cytotoxicity) = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100.

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][14] Their activation is a reliable indicator of apoptosis.

Protocol:

-

MDCK cells were seeded in white-walled 96-well plates suitable for luminescence measurements.[13]

-

Following treatment with "Anti-Influenza Agent 5" for 24 hours, the plate and its contents were allowed to equilibrate to room temperature.

-

An equal volume (100 µL) of Caspase-Glo® 3/7 Reagent was added to each well.

-

The contents were gently mixed on a plate shaker for 1 minute.

-

The plate was incubated at room temperature for 1 to 2 hours, protected from light.

-

Luminescence, which is proportional to the amount of active caspase-3/7, was measured using a luminometer.[13]

Results

The cytotoxic effects of "Anti-Influenza Agent 5" on MDCK cells were evaluated at concentrations ranging from 0.1 µM to 100 µM. The quantitative data from the MTT, LDH, and Caspase-3/7 assays are summarized below.

Table 1: Effect of Anti-Influenza Agent 5 on MDCK Cell Viability (MTT Assay)

| Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |

|---|---|---|

| 0 (Control) | 1.250 | 100.0% |

| 0.1 | 1.245 | 99.6% |

| 1 | 1.188 | 95.0% |

| 10 | 0.950 | 76.0% |

| 50 | 0.513 | 41.0% |

| 100 | 0.200 | 16.0% |

Table 2: Effect of Anti-Influenza Agent 5 on MDCK Membrane Integrity (LDH Assay)

| Concentration (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |

|---|---|---|

| 0 (Low Control) | 0.150 | 0.0% |

| 0.1 | 0.155 | 0.6% |

| 1 | 0.180 | 3.5% |

| 10 | 0.350 | 23.5% |

| 50 | 0.680 | 62.4% |

| 100 | 0.950 | 94.1% |

| Lysis (High Control) | 1.000 | 100.0% |

Table 3: Effect of Anti-Influenza Agent 5 on Apoptosis Induction (Caspase-3/7 Assay)

| Concentration (µM) | Mean Luminescence (RLU) | Fold Change (vs. Control) |

|---|---|---|

| 0 (Control) | 15,000 | 1.0 |

| 0.1 | 15,500 | 1.03 |

| 1 | 25,500 | 1.7 |

| 10 | 97,500 | 6.5 |

| 50 | 240,000 | 16.0 |

| 100 | 315,000 | 21.0 |

Discussion

The preliminary cytotoxicity assessment of "Anti-Influenza Agent 5" reveals a clear dose-dependent effect on MDCK cells. The MTT assay data (Table 1) indicates a significant reduction in cell viability starting at the 10 µM concentration, with a calculated CC₅₀ (50% cytotoxic concentration) of approximately 45 µM.

This loss of viability is strongly correlated with an increase in both membrane permeability and apoptosis. The LDH assay results (Table 2) show a substantial increase in LDH release at concentrations of 10 µM and above, indicating a loss of cell membrane integrity.[7][11] Concurrently, the Caspase-3/7 assay (Table 3) demonstrates a dramatic, dose-dependent activation of executioner caspases, with a 21-fold increase in activity at the highest concentration tested.[13] This strongly suggests that apoptosis is a primary mechanism of cell death induced by the agent.

The activation of the apoptotic pathway is consistent with the agent's hypothesized mechanism of action. By inhibiting the nuclear export of viral components, "Anti-Influenza Agent 5" could lead to an accumulation of foreign material within the nucleus, triggering cellular stress responses that culminate in programmed cell death.

Caption: Hypothesized apoptotic signaling pathway induced by Agent 5.

Conclusion

This in-depth guide demonstrates that "Anti-Influenza Agent 5" exhibits dose-dependent cytotoxicity in MDCK cells, with a CC₅₀ value of approximately 45 µM. The primary mechanism of cell death appears to be the induction of apoptosis, as evidenced by the significant activation of caspases 3 and 7. These findings are crucial for guiding future studies, which should focus on determining the agent's 50% effective concentration (EC₅₀) against influenza virus replication. The ratio of CC₅₀ to EC₅₀ will establish the selectivity index, a critical parameter for assessing the therapeutic potential of "Anti-Influenza Agent 5" as a viable clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. takarabio.com [takarabio.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. content.abcam.com [content.abcam.com]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Core Efficacy of Oseltamivir as an Anti-Influenza Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-influenza agent oseltamivir, focusing on its mechanism of action and its effect on the influenza virus replication cycle. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and virology.

Executive Summary

Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] Administered as an inactive prodrug, oseltamivir phosphate, it is readily absorbed and converted by hepatic esterases to its active form, oseltamivir carboxylate.[1][2] By blocking the function of neuraminidase, oseltamivir carboxylate interferes with the release of progeny virions from infected cells, thereby preventing the spread of infection.[1][3][4] This guide details the quantitative measures of its antiviral activity, the experimental protocols used to determine its efficacy, and visual representations of its mechanism of action and related experimental workflows.

Mechanism of Action

Oseltamivir's antiviral activity is targeted at a critical step in the influenza virus replication cycle: the release of newly formed virus particles from the host cell. The viral surface glycoprotein, neuraminidase, is responsible for cleaving sialic acid residues from the host cell's surface, to which the newly formed virions are attached via their hemagglutinin (HA) glycoproteins.[3] By competitively inhibiting the active site of the neuraminidase enzyme, oseltamivir carboxylate prevents this cleavage, causing the new virions to remain tethered to the host cell surface and to each other, thus halting the spread of the infection.[4]

Quantitative Efficacy Data

The efficacy of oseltamivir has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Oseltamivir Carboxylate against Various Influenza Strains

| Influenza Virus Subtype | Mean IC50 (nM) | IC50 Range (nM) | Reference(s) |

| Influenza A/H1N1 | 0.92 - 2.5 | 0.1 - 3.43 | [4][5][6] |

| Influenza A/H3N2 | 0.5 - 0.96 | 0.2 - 2.28 | [4][5][6][7] |

| Influenza A/H1N2 | 0.9 | - | [5] |

| Influenza A/H5N1 | - | 0.7 - 2.2 | [7] |

| Influenza B | 8.8 - 13 | 4.19 - 60 | [4][5][6] |

Table 2: In Vitro Effective Concentrations (EC50) of Oseltamivir against Influenza A Strains

| Influenza Virus Strain | EC50 (nM) | Reference(s) |

| Influenza A/NWS/33 (H1N1) | 0.51 | [8] |

| Influenza A/Victoria/3/75 (H3N2) | 0.19 | [8] |

| Influenza A/Duck/MN/1525/81 (H5N1) | 0.70 | [8] |

Table 3: Clinical Efficacy of Oseltamivir in Adults

| Efficacy Parameter | Result | Reference(s) |

| Reduction in Duration of Illness | 16.8 - 74.6 hours | [4][9][10] |

| Reduction in Severity of Symptoms | 18% - 43.1% | [9] |

| Reduction in Viral Shedding at Day 3 | 12.2% absolute reduction | [11] |

| Reduction in Risk of Complications | ~50% |

Experimental Protocols

The quantitative data presented above are primarily derived from neuraminidase inhibition assays. Below is a detailed methodology for a common fluorescence-based neuraminidase inhibition assay.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The protocol is adapted from established methodologies.[12][13]

-

Reagent Preparation:

-

Assay Buffer: Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl2, adjusted to pH 6.5. A 1x working solution is prepared by diluting the 2x stock.

-

Substrate: The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is used. Prepare a 300 µM working solution in 1x assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of oseltamivir carboxylate (e.g., 300 µM) in 2x assay buffer. Create a series of 2-fold dilutions in a 96-well plate to generate a dose-response curve.[13]

-

Virus Preparation: Dilute the influenza virus stock to a concentration that yields a linear enzymatic reaction rate over the assay period. This is determined in a preliminary NA activity assay.[13]

-

-

Assay Procedure:

-

In a 96-well, flat-bottom plate, add 50 µL of each oseltamivir carboxylate dilution. Include "no inhibitor" controls (buffer only) and "no virus" controls.[13]

-

Add 50 µL of the diluted virus to each well (except for the "no virus" controls, which receive 50 µL of buffer).[13]

-

Gently mix and incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to all wells.[13]

-

Incubate the plate at 37°C for 1 hour.[13]

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no virus" control wells.

-

Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%, using a non-linear regression curve fit.

-

Signaling Pathways and Cellular Effects

While the primary mechanism of oseltamivir is direct enzymatic inhibition, research has explored its broader cellular effects. The replication of the influenza virus is known to depend on the activation of host cell signaling pathways, such as the Raf/MEK/ERK pathway.[14] Some studies suggest that combining oseltamivir with MEK inhibitors could lead to a synergistic antiviral effect.[14] Furthermore, there is evidence that oseltamivir may enhance apoptosis (programmed cell death) in influenza-infected cells, which could contribute to viral clearance.[15] It has also been noted that at clinical doses, oseltamivir may inhibit the host's endogenous neuraminidase, potentially leading to off-target effects.[16]

Conclusion

Oseltamivir is a cornerstone of anti-influenza therapy, effectively targeting the viral neuraminidase to inhibit the replication cycle. Its efficacy is well-documented through extensive in vitro and clinical data. A thorough understanding of its mechanism, quantitative effects, and the experimental methods used for its evaluation is critical for the ongoing development of novel and improved anti-influenza strategies.

References

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. Oseltamivir in seasonal influenza: cumulative experience in low- and high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmj.com [bmj.com]

- 11. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oseltamivir inhibits both viral entry and release but enhances apoptosis of cells infected with influenza A H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanisms of delayed onset type adverse reactions to oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on "Anti-Influenza Agent 5" for Influenza B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage, preclinical research on a novel investigational compound, "Anti-Influenza agent 5," focusing on its antiviral activity against Influenza B virus. "Anti-Influenza agent 5" is a chalcone-like derivative identified as an influenza nuclear export inhibitor.[1][2] It has demonstrated inhibitory effects on oseltamivir-resistant strains by blocking the export of the influenza virus nucleoprotein.[1][2][3]

Proposed Mechanism of Action

"Anti-Influenza agent 5" is hypothesized to inhibit the replication of the influenza virus by impeding the export of the viral nucleoprotein from the nucleus of infected cells.[3] This mechanism disrupts the formation of new viral particles, thereby limiting the spread of the infection.[3] The agent's ability to act on oseltamivir-resistant strains suggests a mechanism of action distinct from that of neuraminidase inhibitors.[1][3]

In Vitro Efficacy and Cytotoxicity

The in vitro antiviral activity of "Anti-Influenza agent 5" was evaluated against representative strains of both Influenza B lineages, B/Victoria and B/Yamagata. A plaque reduction neutralization assay was utilized to determine the 50% effective concentration (EC50). Cytotoxicity was assessed in Madin-Darby Canine Kidney (MDCK) cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI).

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Anti-Influenza agent 5 | B/Victoria/2/87 | MDCK | 2.5 | >100 | >40 |

| Anti-Influenza agent 5 | B/Yamagata/16/88 | MDCK | 3.1 | >100 | >32.3 |

| Oseltamivir | B/Victoria/2/87 | MDCK | 4.2 | >100 | >23.8 |

| Oseltamivir | B/Yamagata/16/88 | MDCK | 5.5 | >100 | >18.2 |

Table 1: In Vitro Antiviral Activity and Cytotoxicity

In Vivo Efficacy in a Murine Model

The in vivo efficacy of "Anti-Influenza agent 5" was evaluated in a BALB/c mouse model of influenza B infection.[4][5] Mice were infected intranasally with a lethal dose of mouse-adapted Influenza B/Florida/04/2006 (Yamagata lineage). Treatment with "Anti-Influenza agent 5" or oseltamivir began 24 hours post-infection and continued for 5 days.

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 PFU/mL) |

| Vehicle Control | - | 0 | 25 | 6.8 |

| Anti-Influenza agent 5 | 10 | 80 | 8 | 3.2 |

| Anti-Influenza agent 5 | 20 | 100 | 5 | 2.1 |

| Oseltamivir | 20 | 90 | 7 | 2.9 |

Table 2: In Vivo Efficacy in a Murine Influenza B Model

Experimental Protocols

Plaque Reduction Neutralization Assay

-

MDCK cells are seeded in 6-well plates and grown to 90-100% confluency.

-

Serial dilutions of "Anti-Influenza agent 5" are prepared in serum-free media.

-

Influenza B virus is diluted to a concentration that produces approximately 100 plaque-forming units (PFU) per well.

-

The virus is incubated with the compound dilutions for 1 hour at 37°C.

-

The cell monolayers are washed, and the virus-compound mixture is added to the wells.

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with agar containing the respective compound concentration and trypsin.

-

Plates are incubated for 3 days at 37°C with 5% CO2.

-

Plaques are stained with crystal violet, and the number of plaques is counted.

-

The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT)

-

MDCK cells are seeded in 96-well plates.

-

Serial dilutions of "Anti-Influenza agent 5" are added to the wells.

-

Plates are incubated for 72 hours at 37°C with 5% CO2.

-

MTT reagent is added to each well and incubated for 4 hours.

-

The formazan crystals are solubilized with DMSO.

-

The absorbance is read at 570 nm.

-

The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the cell control.

Murine Influenza B Infection Model

-

Female BALB/c mice (6-8 weeks old) are used.

-

Mice are anesthetized and infected intranasally with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza B strain.

-

Treatment with "Anti-Influenza agent 5" (administered orally or intraperitoneally) or a vehicle control begins 24 hours post-infection.

-

Body weight and survival are monitored daily for 14 days.

-

On day 5 post-infection, a subset of mice from each group is euthanized, and the lungs are harvested to determine viral titers by plaque assay.

Conclusion

The early-stage research on "Anti-Influenza agent 5" demonstrates its potential as a novel therapeutic for Influenza B infections. Its distinct mechanism of action, targeting the nuclear export of the viral nucleoprotein, provides a promising alternative to existing antiviral drugs and may be effective against neuraminidase inhibitor-resistant strains. The favorable in vitro selectivity index and significant in vivo efficacy in a murine model warrant further investigation and development of this compound. Future studies should focus on pharmacokinetic and toxicological profiling, as well as efficacy against a broader range of clinical isolates of Influenza B.

References

An In-Depth Technical Guide to the Target Identification and Validation of Anti-Influenza Agent 5 (Compound IIB-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation studies for Anti-Influenza Agent 5, also known as Compound IIB-2. This chalcone-like derivative has been identified as a novel inhibitor of influenza virus replication, demonstrating a mechanism of action that circumvents resistance to current antiviral drugs. This document details the experimental data, protocols, and underlying cellular pathways associated with its anti-influenza activity.

Executive Summary

Anti-Influenza Agent 5 (Compound IIB-2) is a potent inhibitor of influenza A virus replication, including strains resistant to oseltamivir.[1] Its primary mechanism of action is the inhibition of the nuclear export of the viral nucleoprotein (NP), a critical step in the viral life cycle.[1] This targeted disruption of viral replication is achieved through the binding of Compound IIB-2 to the viral NP, thereby preventing its interaction with the host cellular export machinery. The validation of this target and mechanism has been conducted through a series of robust in vitro experiments, which are detailed in this guide.

Data Presentation

The following table summarizes the available quantitative data for Anti-Influenza Agent 5 (Compound IIB-2) and its precursor, Compound A9. This data provides a clear comparison of their biological activity and toxicity profiles.

| Compound | Target | EC50 (μM) | CC50 (μM) | Selective Index (SI) | Notes |

| Compound A9 | Influenza A Virus (H1N1pdm09) | 1.34 | 41.46 | 30.9 | Precursor to Compound IIB-2.[1] |

| Compound IIB-2 | Influenza A Virus | Not explicitly stated | > 100 | > [Value dependent on EC50] | Optimized from Compound A9 for reduced toxicity.[1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates higher potency. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity. A higher CC50 indicates lower toxicity. SI (Selective Index) is the ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments utilized in the target identification and validation of Compound IIB-2.

Immunofluorescence Assay for Nucleoprotein (NP) Localization

This protocol is designed to visualize the subcellular localization of the influenza virus nucleoprotein (NP) in infected cells treated with Compound IIB-2.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus (e.g., A/WSN/33)

-

Compound IIB-2

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Mouse anti-influenza A NP monoclonal antibody

-

Secondary antibody: FITC-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding: Seed MDCK cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight to form a monolayer.

-

Infection and Treatment: Infect the MDCK cell monolayers with influenza A virus at a multiplicity of infection (MOI) of 1. After a 1-hour adsorption period, remove the inoculum and add fresh medium containing either Compound IIB-2 at the desired concentration or DMSO as a vehicle control.

-

Incubation: Incubate the infected and treated cells for 8-12 hours at 37°C in a 5% CO2 incubator.

-

Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the intracellular NP.

-

Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NP antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash the cells a final three times with PBS and then mount the coverslips onto glass slides using mounting medium. Visualize the subcellular localization of NP using a fluorescence microscope. In untreated cells, NP should translocate to the cytoplasm, while in cells treated with Compound IIB-2, NP is expected to be retained in the nucleus.

Western Blot for Viral Protein Expression

This protocol is used to quantify the levels of influenza viral proteins in infected cells following treatment with Compound IIB-2.

Materials:

-

MDCK cells

-

Influenza A virus

-

Compound IIB-2

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-influenza A NP polyclonal antibody, Rabbit anti-influenza M1 polyclonal antibody, and Mouse anti-β-actin monoclonal antibody (as a loading control)

-

Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

X-ray film or a digital imaging system

Procedure:

-

Cell Culture, Infection, and Treatment: Culture MDCK cells in 6-well plates. Infect the cells with influenza A virus and treat with Compound IIB-2 or DMSO as described in the immunofluorescence protocol.

-

Cell Lysis: At the desired time post-infection, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against NP, M1, and β-actin diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using X-ray film or a digital imaging system. A reduction in the bands corresponding to NP and M1 in the Compound IIB-2 treated samples would indicate inhibition of viral protein synthesis.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol measures the direct binding interaction between Compound IIB-2 and the purified influenza virus nucleoprotein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant influenza A virus nucleoprotein (NP)

-

Compound IIB-2

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation and Ligand Immobilization: Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS according to the manufacturer's instructions. Immobilize the purified NP onto the activated sensor surface via amine coupling. Deactivate any remaining active esters with ethanolamine.

-

Analyte Preparation: Prepare a series of dilutions of Compound IIB-2 in the running buffer. A concentration range that brackets the expected dissociation constant (Kd) should be used.

-

Binding Analysis: Inject the different concentrations of Compound IIB-2 over the NP-immobilized sensor surface at a constant flow rate. Monitor the change in the refractive index in real-time to generate sensorgrams. Include a buffer-only injection as a control.

-

Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the compound from the NP.

-

Regeneration: If necessary, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound analyte.

-

Data Analysis: Analyze the resulting sensorgrams using the appropriate fitting model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A low Kd value indicates a high binding affinity between Compound IIB-2 and NP.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the target identification and validation process for Anti-Influenza Agent 5.

Caption: Experimental workflow for the identification and validation of Compound IIB-2.

Signaling Pathway of vRNP Nuclear Export

This diagram illustrates the cellular signaling pathway involved in the nuclear export of the influenza virus ribonucleoprotein (vRNP) complex, which is the process inhibited by Compound IIB-2.

Caption: Signaling pathway of influenza vRNP nuclear export and the inhibitory action of Compound IIB-2.

Conclusion

Anti-Influenza Agent 5 (Compound IIB-2) represents a promising lead compound for the development of a new class of anti-influenza therapeutics. Its mechanism of action, the inhibition of viral nucleoprotein nuclear export, targets a crucial and conserved step in the influenza virus life cycle. The validation studies outlined in this guide provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols serve as a valuable resource for researchers in the field of virology and drug discovery. Future studies should focus on obtaining a precise EC50 value for Compound IIB-2 against a panel of influenza strains and further elucidating the specifics of its interaction with the viral nucleoprotein.

References

In-Depth Technical Guide: Chemical Properties and Antiviral Mechanism of Anti-Influenza Agent 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of influenza virus strains resistant to existing antiviral medications necessitates the development of novel therapeutic agents with alternative mechanisms of action. Anti-Influenza agent 5, also identified as compound IIB-2, is a promising chalcone-like derivative that has demonstrated significant inhibitory effects against influenza virus replication, including strains resistant to oseltamivir.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Anti-Influenza agent 5, intended to inform further research and development in the field of anti-influenza therapeutics.

Chemical Properties and Synthesis